ethyl 5-[(biphenyl-4-ylcarbonyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a biphenyl moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The biphenyl moiety can be introduced through a Friedel-Crafts acylation reaction, followed by esterification to form the final ethyl ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds .
Scientific Research Applications
ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in its biological activity . The biphenyl moiety may enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole core and exhibit similar biological activities.
Biphenyl derivatives: Compounds with a biphenyl moiety that show diverse chemical and biological properties.
Uniqueness
ETHYL 5-{[1,1’-BIPHENYL]-4-CARBONYLOXY}-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is unique due to its combination of an indole core with a biphenyl moiety, which may result in enhanced biological activity and selectivity compared to other indole or biphenyl derivatives .
Properties
Molecular Formula |
C30H25NO4 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 1,2-dimethyl-5-(4-phenylbenzoyl)oxybenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C30H25NO4/c1-4-34-30(33)27-19(2)31(3)28-24-13-9-8-12-23(24)26(18-25(27)28)35-29(32)22-16-14-21(15-17-22)20-10-6-5-7-11-20/h5-18H,4H2,1-3H3 |
InChI Key |
ISZBNVWBCJBKTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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